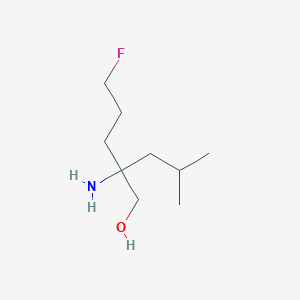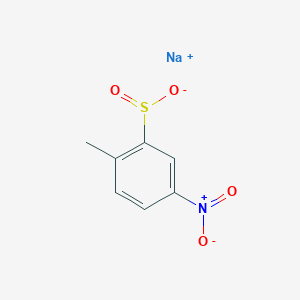
Sodium 2-methyl-5-nitrobenzene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-methyl-5-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆NNaO₄S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role as a building block in the synthesis of various organosulfur compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 2-methyl-5-nitrobenzene-1-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated systems to maintain consistent quality. The process generally includes steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-methyl-5-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It participates in nucleophilic substitution reactions, forming different sulfonyl derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired product, often involving specific temperatures and solvents .
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various sulfonyl derivatives. These products are valuable intermediates in the synthesis of more complex organosulfur compounds .
Wissenschaftliche Forschungsanwendungen
Sodium 2-methyl-5-nitrobenzene-1-sulfinate has a wide range of applications in scientific research:
Biology: It serves as a tool in biochemical studies to modify proteins and other biomolecules.
Medicine: Research explores its potential in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium 2-methyl-5-nitrobenzene-1-sulfinate involves its ability to act as a sulfonylating, sulfenylating, or sulfinylating agent. It interacts with various molecular targets, facilitating the formation of S–S, N–S, and C–S bonds. These interactions are crucial in the synthesis of complex organosulfur compounds and in modifying biological molecules .
Vergleich Mit ähnlichen Verbindungen
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 2-methyl-5-nitrobenzene-1-sulfinate is unique due to its nitro and methyl substituents, which influence its reactivity and the types of reactions it can undergo. Compared to sodium benzenesulfinate and sodium toluenesulfinate, it offers different reactivity patterns, making it valuable in specific synthetic applications .
Eigenschaften
Molekularformel |
C7H6NNaO4S |
|---|---|
Molekulargewicht |
223.18 g/mol |
IUPAC-Name |
sodium;2-methyl-5-nitrobenzenesulfinate |
InChI |
InChI=1S/C7H7NO4S.Na/c1-5-2-3-6(8(9)10)4-7(5)13(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
AVYGUZMCIBWTEZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate](/img/structure/B13216683.png)
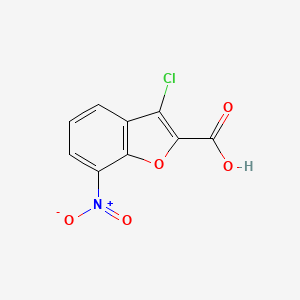

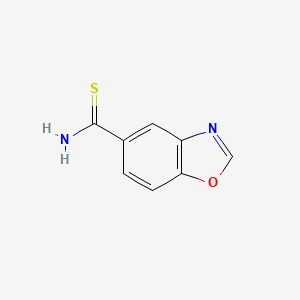
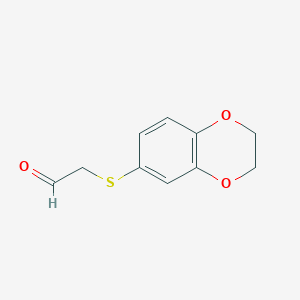
![1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid](/img/structure/B13216716.png)

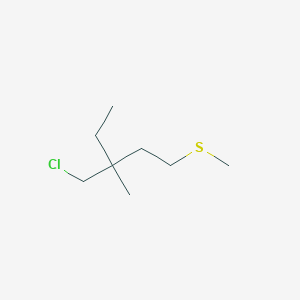
![Methyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13216725.png)
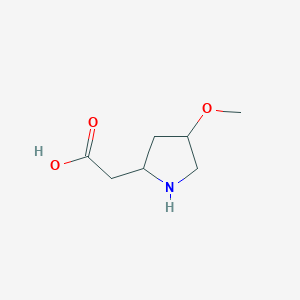
![2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine](/img/structure/B13216740.png)


